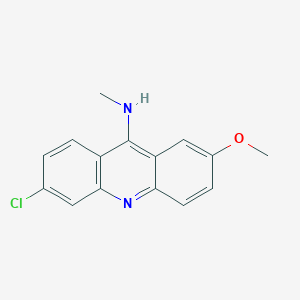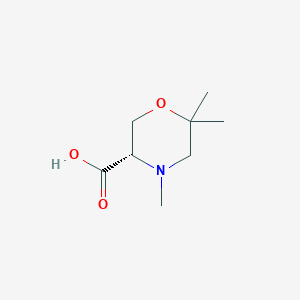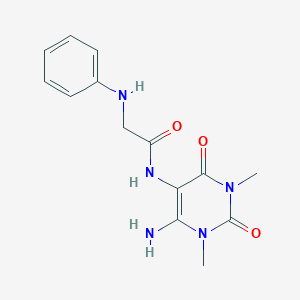
3,3-dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are often found in natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes methoxy and carboxamide functional groups, making it a subject of interest in scientific research.
準備方法
The synthesis of 3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of benzyl, methoxy, and carboxamide groups. Common reagents used in these reactions include benzyl bromide, methoxy aniline, and carboxylic acid derivatives. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy and benzyl groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.
科学的研究の応用
3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.
類似化合物との比較
When compared to other similar compounds, 3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3,3-Dibenzyl-5-methoxyindole-2-carboxamide: Lacks the N-(4-methoxyphenyl) group, resulting in different chemical and biological properties.
3,3-Dibenzylindole-2-carboxamide: Lacks both methoxy groups, leading to reduced reactivity and different applications.
5-Methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide: Lacks the dibenzyl groups, affecting its overall stability and interaction with molecular targets.
These comparisons highlight the uniqueness of 3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide and its potential advantages in various scientific and industrial applications.
特性
CAS番号 |
22747-80-4 |
|---|---|
分子式 |
C31H28N2O3 |
分子量 |
476.6 g/mol |
IUPAC名 |
3,3-dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide |
InChI |
InChI=1S/C31H28N2O3/c1-35-25-15-13-24(14-16-25)32-30(34)29-31(20-22-9-5-3-6-10-22,21-23-11-7-4-8-12-23)27-19-26(36-2)17-18-28(27)33-29/h3-19H,20-21H2,1-2H3,(H,32,34) |
InChIキー |
QSCYSUMLYQJMTQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC3=C(C2(CC4=CC=CC=C4)CC5=CC=CC=C5)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)
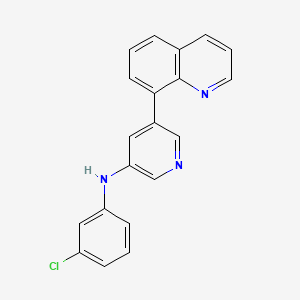
![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)



![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)
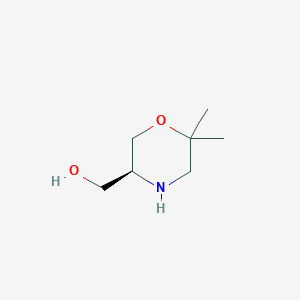
![8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923397.png)
